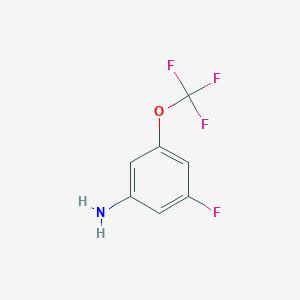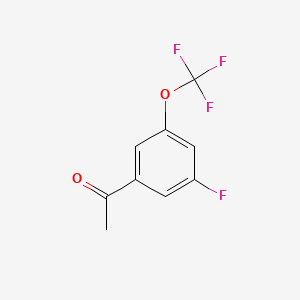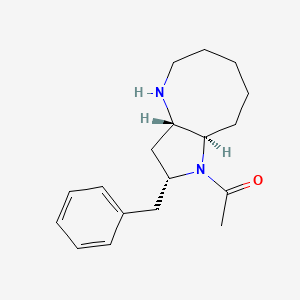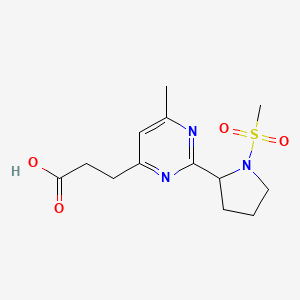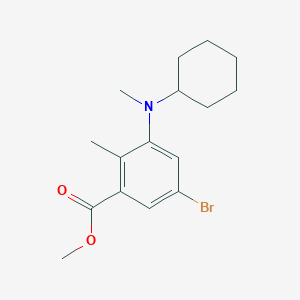
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate
Übersicht
Beschreibung
“Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate” is a complex organic compound. It contains a benzoate group (a benzene ring with a carboxylate ester), a bromine atom attached to the benzene ring, a cyclohexyl group (a six-membered carbon ring), and a methylamino group (an amine group with a methyl group attached). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromine atom could be introduced through a halogenation reaction, the cyclohexyl group through a substitution or addition reaction, and the methylamino group through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzene ring and the cyclohexyl ring would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, the ester group could undergo hydrolysis or transesterification, and the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly more reactive. The ester and amine groups could influence the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmacological Derivatives and Synthesis
- Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a structurally similar compound, has been studied for the synthesis of various pharmacologically active benzo[b]thiophen derivatives, including those with bromo-derivatives similar to the compound (Chapman, Clarke, Gore, & Sharma, 1971).
- Another study focused on the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, demonstrates the relevance of bromo derivatives in medicinal chemistry (Cao Sheng-li, 2004).
Chemical Synthesis and Characterization
- The synthesis of 2-Amino-3-methylbenzoic acid and its derivatives, including chloro and bromo variants, highlights the importance of these compounds in chemical synthesis (Zheng Jian-hong, 2012).
- A study on new zinc phthalocyanine derivatives, including those with bromo-derivatives, illustrates their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Novel Applications and Properties
- Research on the vibrational study, molecular properties, and hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method explores the electronic and molecular properties of bromo-derivatives, relevant to the study of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate (Saxena, Agrawal, & Gupta, 2015).
Antimicrobial and Biological Activity
- Novel sulfamoylbenzoates, including derivatives of 3-amino-5-bromobenzoic acid, have been studied for their potential as antifungal agents against Malassezia furfur, indicating the biomedical applications of bromo-derivatives (Trifonov, Chumin, Gvirtz, Afri, Korshin, Cohen, & Gruzman, 2020).
Eigenschaften
IUPAC Name |
methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJRQPZUWRXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
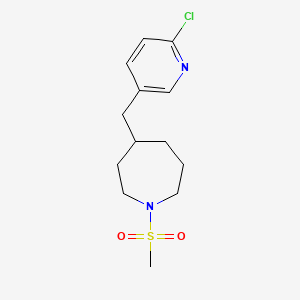
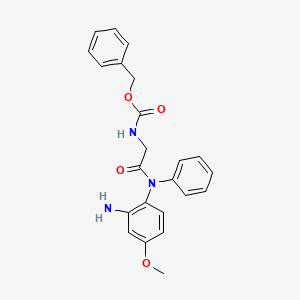
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
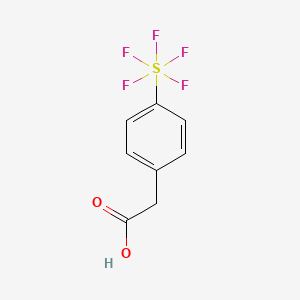
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)


